2-(2-hydroxyethyl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
The compound 2-(2-hydroxyethyl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a polycyclic heterocyclic molecule featuring a pyrido[4,3-b][1,6]naphthyridine core fused with a dione ring system. Key structural elements include:
- A 1,9-dione moiety, which enhances polarity and may act as a hydrogen bond acceptor/donor.
Properties
IUPAC Name |
8-(2-hydroxyethyl)-2-pyridin-4-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-10-9-21-7-3-15-13(17(21)24)11-14-16(20-15)4-8-22(18(14)25)12-1-5-19-6-2-12/h1-8,11,23H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJBDOLGFAHPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with naphthyridine precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further use in research and development.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of possible products.
Scientific Research Applications
2-(2-hydroxyethyl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Cyclohexyl-8-(2-Hydroxyethyl)Pyrido[4,3-b][1,6]Naphthyridine-1,9-Dione
- Substituents : Cyclohexyl (position 2) vs. pyridin-4-yl (position 8 in the target compound).
- Molecular weight: 339.4 g/mol (identical to the target compound due to similar core structure) .
2-(2-Methoxyethyl)-8-(Pyridin-2-Ylmethyl)Pyrido[4,3-b][1,6]Naphthyridine-1,9(2H,8H)-Dione
- Substituents : Methoxyethyl (position 2) and pyridin-2-ylmethyl (position 8).
Core Modifications: Fused Heterocycles
Benzo[b]Thieno[3,2-h]-1,6-Naphthyridines
- Structure : Fusion of a thiophene ring to the naphthyridine core.
- Properties: Derivatives such as 8a and 8d exhibit high drug-likeness scores (surpassing acyclovir and acridone), attributed to balanced lipophilicity and hydrogen-bonding capacity.
Thiazolo[2,3-f][1,6]Naphthyridin-4-Iums
- Structure : Thiazole ring fused to the naphthyridine core.
- Properties: Derivatives like berninamycinic acid (152) undergo methylation and hydrogenolysis, demonstrating reactivity at the sulfur and nitrogen centers. These modifications highlight the core’s versatility for functionalization .
Pharmacokinetic and Physicochemical Comparisons
Research Findings and Implications
- Solubility : The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to methoxyethyl or cyclohexyl analogs, critical for oral bioavailability .
- However, direct biological data for the target compound are lacking in the provided evidence.
- Synthetic Feasibility : Analogous compounds (e.g., ) use nucleophilic substitutions and cyclization reactions, indicating feasible synthetic routes for the target compound.
Biological Activity
The compound 2-(2-hydroxyethyl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a member of the naphthyridine class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound is characterized by a fused pyridine and naphthyridine system with hydroxyl and pyridyl substituents. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Naphthyridine derivatives have been shown to exhibit a wide range of biological activities including:
- Anticancer Activity : Many naphthyridines have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antibacterial Properties : Certain derivatives have been identified as effective against bacterial infections.
- Neurological Effects : Some compounds in this class exhibit psychotropic effects and may influence neurological pathways.
Anticancer Activity
Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through various mechanisms. For instance:
- Mechanisms of Action : These compounds often intercalate into DNA, disrupt cellular processes, and modulate gene expression related to cell cycle regulation and apoptosis.
- Case Studies : Aaptamine, a related naphthyridine compound, has shown notable cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Aaptamine | H1299 | 10.47 |
| A549 | 15.03 | |
| HeLa | Not reported |
Antibacterial Activity
The antibacterial properties of naphthyridines are attributed to their ability to inhibit bacterial growth by targeting specific enzymes or pathways:
- Mechanism : Naphthyridines may inhibit bacterial DNA gyrase or topoisomerase IV, crucial for bacterial DNA replication.
- Research Findings : Some derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.
Neurological Effects
Certain naphthyridine derivatives are being investigated for their potential neuroprotective effects:
- Neuropharmacology : Some compounds may modulate neurotransmitter levels or exhibit antioxidant properties that protect neurons from oxidative stress.
Summary of Findings
The biological activity of this compound suggests a multifaceted potential for therapeutic applications in oncology and infectious diseases. The ongoing research into its mechanisms of action will further elucidate its role in pharmacotherapy.
Q & A
Q. What are the key synthetic strategies for constructing the pyrido[4,3-b][1,6]naphthyridine core in this compound?
The synthesis typically involves multi-step cyclization reactions. For example, the naphthyridine core can be formed via acid-catalyzed cyclization of precursors such as pyridopyridones or through condensation reactions with aldehydes under reflux conditions . Optimization often includes adjusting catalysts (e.g., piperidine for aldol condensations) and solvent systems (e.g., ethanol or dichloromethane) to enhance yield and purity .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Advanced spectroscopic methods are critical:
- NMR : Analyze aromatic proton environments (δH 6.8–8.2 ppm for pyridine and naphthyridine protons) and substituent effects (e.g., hydroxyethyl group at δH ~3.5–4.0 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 248–339 range for related derivatives) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the dione moiety) .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
Common issues include low solubility in polar solvents and byproduct formation. Purification strategies:
- Recrystallization : Use ethanol or methanol for high-purity crystals .
- Chromatography : Employ silica gel columns with dichloromethane/methanol gradients for complex mixtures .
- Yield optimization : Adjust reaction stoichiometry (e.g., molar ratios of aldehydes to pyridopyridones) to minimize side products .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking studies (e.g., targeting PI3K pathways) can predict binding affinities by analyzing interactions between the naphthyridine core and kinase active sites. Focus on:
- Hydrogen bonding : The pyridin-4-yl and hydroxyethyl groups may form critical interactions with residues like Lys802 in PI3Kγ .
- Solvent-accessible surface area (SASA) : Optimize substituents (e.g., fluorobenzyl groups) to improve membrane permeability .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound class?
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies:
- Dose-response standardization : Use consistent IC50 measurement protocols (e.g., MTT assays with controlled cell lines) .
- Structural validation : Compare NMR data of active vs. inactive batches to confirm purity .
- Theoretical alignment : Link findings to established mechanisms (e.g., PI3K inhibition) to contextualize outliers .
Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?
Combine:
- Transcriptomics : Identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) post-treatment .
- Proteomics : Quantify phosphorylation changes in PI3K/AKT/mTOR pathway components .
- Metabolomics : Track downstream metabolites (e.g., ATP levels) to assess metabolic disruption .
Methodological Design Questions
Q. What in vitro assays are most suitable for evaluating anticancer potential?
Prioritize assays aligned with the compound’s hypothesized targets:
- Kinase inhibition : Use PI3K isoform-specific assays (e.g., ADP-Glo™ Kinase Assay) .
- Cell proliferation : Employ 3D spheroid models for tumor microenvironment relevance .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining .
Q. How should researchers design stability studies for this compound under physiological conditions?
Key parameters:
- pH-dependent degradation : Test solubility and half-life in buffers (pH 4.0–7.4) .
- Temperature effects : Accelerated stability studies at 25°C, 37°C, and 40°C .
- Metabolic stability : Use liver microsome assays to predict CYP450-mediated oxidation .
Data Interpretation and Theoretical Frameworks
Q. How can conflicting results in SAR studies be reconciled?
Apply systematic frameworks:
Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?
Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
